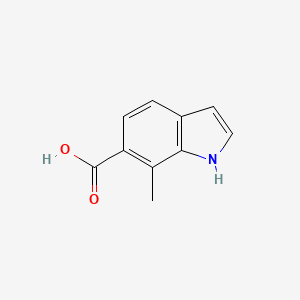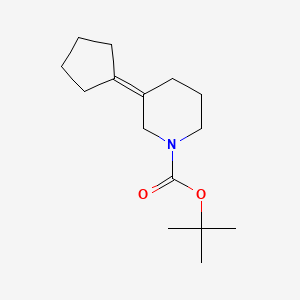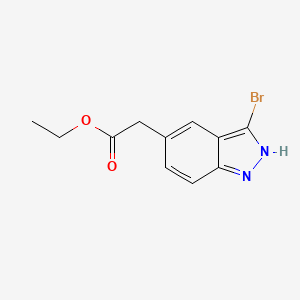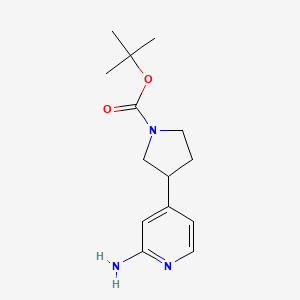![molecular formula C9H7F3N4O2S B13688792 5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B13688792.png)
5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole typically involves the reaction of 4-(trifluoromethyl)phenylhydrazine with methylsulfonyl azide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as copper(I) iodide. The reaction mixture is heated to a specific temperature to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with suitable partners.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tetrazole ring can form hydrogen bonds with target proteins, influencing their activity. The methylsulfonyl group may participate in redox reactions, modulating the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Shares the trifluoromethyl group but lacks the tetrazole and methylsulfonyl groups.
Methylsulfonyl Azide: Contains the methylsulfonyl group but lacks the trifluoromethyl group and tetrazole ring.
Tetrazole Derivatives: Compounds with a tetrazole ring but different substituents.
Uniqueness
5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, the tetrazole ring provides a versatile reactive site, and the methylsulfonyl group adds redox activity.
Eigenschaften
Molekularformel |
C9H7F3N4O2S |
|---|---|
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
5-methylsulfonyl-1-[4-(trifluoromethyl)phenyl]tetrazole |
InChI |
InChI=1S/C9H7F3N4O2S/c1-19(17,18)8-13-14-15-16(8)7-4-2-6(3-5-7)9(10,11)12/h2-5H,1H3 |
InChI-Schlüssel |
JKTFWYAKIGNDIW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NN=NN1C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



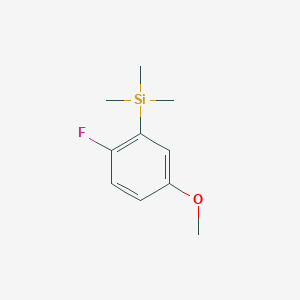
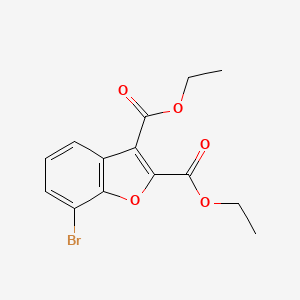

![(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate](/img/structure/B13688740.png)
![3-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13688743.png)
![Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B13688746.png)


